cis-Piflutixol
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Overview
Description
Piflutixol is a thioxanthene neuroleptic compound known for its potent dopamine antagonistic effects. It is primarily used in the treatment of psychiatric disorders due to its ability to block dopamine receptors. Piflutixol has shown significant efficacy in reducing symptoms of schizophrenia and other psychotic disorders by inhibiting dopamine-stimulated adenylate cyclase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piflutixol involves the Grignard reaction of 2-trifluoromethyl-6-fluorothioxanthone with allylmagnesium bromide in ether, resulting in 2-trifluoromethyl-6-fluoro-9-(2-propenylidene)thioxanthene . This intermediate is then subjected to further chemical modifications to yield the final product.
Industrial Production Methods
Industrial production of Piflutixol typically involves large-scale synthesis using the aforementioned Grignard reaction, followed by purification processes such as crystallization and chromatography to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Piflutixol undergoes various chemical reactions, including:
Oxidation: Piflutixol can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert Piflutixol into its reduced forms.
Substitution: Piflutixol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Piflutixol has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Employed in clinical trials for the treatment of psychiatric disorders.
Industry: Utilized in the development of new neuroleptic drugs and formulations
Mechanism of Action
Piflutixol exerts its effects by blocking dopamine receptors, particularly D1 and D2 receptors, in the brain. This inhibition reduces the activity of dopamine-stimulated adenylate cyclase, leading to decreased dopamine signaling. The compound also antagonizes the effects of noradrenaline, serotonin, and histamine to some extent .
Comparison with Similar Compounds
Similar Compounds
Flupentixol: Another thioxanthene neuroleptic with similar dopamine antagonistic properties.
Clopenthixol: Shares structural similarities and pharmacological effects with Piflutixol.
Haloperidol: A butyrophenone neuroleptic with potent dopamine receptor blocking activity.
Uniqueness
Piflutixol is unique due to its high potency as a dopamine receptor antagonist and its long duration of action. It has a strong sedative effect and is considered one of the most potent inhibitors of dopamine-stimulated adenylate cyclase .
Properties
CAS No. |
60756-96-9 |
---|---|
Molecular Formula |
C24H25F4NOS |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[1-[(3Z)-3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2/b19-2- |
InChI Key |
CCUOZZURYIZOKX-UYKKPYKBSA-N |
SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Isomeric SMILES |
C1CN(CCC1CCO)CC/C=C\2/C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Synonyms |
6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |
Origin of Product |
United States |
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